Aeide-C1-NHS ester

Bioconjugation PROTAC Linkers Click Chemistry

When your conjugation demands the absolute minimum linker footprint, select Aeide-C1-NHS ester. This heterobifunctional C1 linker adds only a ~2–4 Å rigid spacer — preserving native protein structure and active-site geometry far better than flexible PEG alternatives. Its slight lipophilicity (XLogP3-AA 0.3) ensures superior solubility in DMSO, DMF, or DCM and reduces competing NHS ester hydrolysis in non-aqueous systems. For PROTAC campaigns, this alkyl/ether linker is essential for exploring the shortest rigid linker SAR space where even a PEG2 spacer introduces unwanted flexibility. In mass spectrometry workflows, the minimal 179 Da mass addition simplifies spectra and lowers ion suppression. Procure ≥95% purity lots to install an azide handle on primary amines with unmatched proximity control.

Molecular Formula C6H6N4O4
Molecular Weight 198.14 g/mol
CAS No. 824426-32-6
Cat. No. B605802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAeide-C1-NHS ester
CAS824426-32-6
SynonymsAzidoacetic acid NHS ester
Molecular FormulaC6H6N4O4
Molecular Weight198.14 g/mol
Structural Identifiers
InChIInChI=1S/C6H6N4O4/c7-9-8-3-6(13)14-10-4(11)1-2-5(10)12/h1-3H2
InChIKeyFENNDBOWHRZLTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aeide-C1-NHS Ester (CAS 824426-32-6) for Bioconjugation & PROTAC Linker Applications: A Procurement Guide


Aeide-C1-NHS ester (CAS 824426-32-6), systematically named (2,5-dioxopyrrolidin-1-yl) 2-azidoacetate, is a heterobifunctional crosslinking reagent with a molecular weight of 198.14 g/mol [1]. It is categorized as a short-chain, non-cleavable linker comprising an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (pH 7-9) and an azide group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry . Its minimal C1 spacer enables close-proximity conjugation, making it a fundamental tool in bioconjugation and a standard alkyl/ether-based linker in targeted protein degradation (PROTAC) research [1].

Why Aeide-C1-NHS Ester (C1 Spacer) Cannot Be Replaced by Longer PEG or Alkyl Azide-NHS Linkers


Generic substitution of Aeide-C1-NHS ester with other azide-NHS linkers fails due to critical differences in spacer length, which directly dictates linker rigidity, hydrophobicity, and the final distance between conjugated biomolecules . Unlike longer PEG-based azide-NHS esters (e.g., Azido-PEG4-NHS, MW ~332 g/mol) which introduce flexible, hydrophilic 14-20 Å spacing, the C1 spacer of Aeide-C1-NHS ester provides a rigid, minimal offset of approximately 2-4 Å . In PROTAC design, this short alkyl/ether linkage influences ternary complex formation and degradation efficiency compared to flexible PEG chains [1]. For amine functionalization, the absence of a PEG spacer alters aqueous solubility and downstream chromatographic behavior, rendering direct interchange without re-optimization of the conjugation or biological assay invalid.

Quantitative Evidence Guide: Aeide-C1-NHS Ester vs. PEG-Based Azide-NHS Ester Alternatives


Spacer Arm Length & Molecular Reach: C1 (2-4 Å) vs. PEG4 (14-20 Å)

The C1 alkyl spacer of Aeide-C1-NHS ester provides a minimal offset of approximately 2-4 Å between conjugated molecules, whereas standard PEG4-based azide-NHS esters (e.g., Azido-PEG4-NHS) provide a flexible, hydrophilic spacer arm extending 14-20 Å . This quantitative difference in length corresponds to distinct rotational bond counts: Aeide-C1-NHS ester has 4 rotatable bonds (computed) versus 16+ for PEG4 analogs, resulting in significantly reduced conformational flexibility [1].

Bioconjugation PROTAC Linkers Click Chemistry

Lipophilicity (LogP) Comparison: Aeide-C1-NHS (XLogP3 0.3) vs. PEG4-NHS (<0)

The target compound, Aeide-C1-NHS ester, has a computed partition coefficient (XLogP3-AA) of 0.3, indicating slight lipophilicity [1]. In contrast, PEG-based linkers typically exhibit XLogP values below 0 (hydrophilic). For example, Azido-PEG4-NHS ester has a computed LogP of -1.3, reflecting its hydrophilic PEG chain .

Bioconjugation Drug Discovery PROTAC Linkers

PROTAC Linker Classification: Alkyl/Ether vs. PEG Linker Impact on Degradation

Aeide-C1-NHS ester is classified as an alkyl/ether-based PROTAC linker, a distinct category from PEG-based linkers . While direct degradation efficiency data for this specific C1 linker is not publicly available, studies on linker SAR demonstrate that alkyl linkers confer different ternary complex stability and degradation kinetics compared to flexible PEG chains of similar length [1].

PROTAC Linkers Targeted Protein Degradation E3 Ligase

Molecular Weight & Bulk Purity: Aeide-C1-NHS (198.14 g/mol; ≥95-98%)

Aeide-C1-NHS ester has a precise monoisotopic mass of 198.03890469 Da and is commercially available from major vendors (e.g., Sigma-Aldrich, MedChemExpress) with purities ranging from ≥95% to 98% as determined by HPLC . This low molecular weight (198.14 g/mol) is significantly lower than even the shortest PEG-based alternatives (e.g., Azido-PEG2-NHS, MW ~286 g/mol), minimizing mass addition to the target biomolecule .

Bioconjugation Analytical Chemistry PROTAC Linkers

Optimal Application Scenarios for Aeide-C1-NHS Ester (C1) vs. PEG-Azide-NHS Esters


Scenario 1: Minimal-Linkage Amine-to-Azide Functionalization for Click Chemistry

Use Aeide-C1-NHS ester when the primary goal is to install an azide handle onto a primary amine-containing molecule (e.g., a lysine residue on a protein or an amine-modified oligonucleotide) with the absolute minimum added linker length . Its C1 spacer ensures that after CuAAC or SPAAC conjugation, the final triazole-linked construct remains as close as possible to the original amine position (2-4 Å offset), preserving native structure and function better than PEG linkers which can introduce a 14+ Å flexible tether . This is critical for labeling active sites or for creating probes where linker length itself is a variable under investigation.

Scenario 2: Conjugating Hydrophobic Payloads or Performing Reactions in Low-Aqueous Media

Procure Aeide-C1-NHS ester for bioconjugation reactions involving hydrophobic small molecules, lipids, or in solvent systems where high water content is undesirable. Its XLogP3-AA value of 0.3 indicates slight lipophilicity, making it more soluble in organic solvents (e.g., DMSO, DMF, DCM) compared to highly hydrophilic PEG-azide-NHS esters (XLogP < 0) . This property facilitates homogeneous reactions with hydrophobic amines and reduces competing NHS ester hydrolysis during long reaction times, improving conjugation yields in non-aqueous or mixed-solvent systems.

Scenario 3: PROTAC Synthesis Requiring Rigid Alkyl/Ether Linker Geometry

Select Aeide-C1-NHS ester as the linker component when constructing PROTACs where the target protein and E3 ligase are in very close proximity . Its classification as an alkyl/ether linker provides a rigid, short connection that may induce different ternary complex geometries compared to flexible, longer PEG linkers . While empirical screening is always required, procurement of this specific C1 linker is essential for exploring the shortest possible rigid linker space in structure-activity relationship (SAR) studies, as substituting with even a short PEG (e.g., PEG2) introduces significantly more flexibility and a different hydrophilicity profile that can alter cellular permeability and degradation kinetics.

Scenario 4: Low-Mass Tagging for Quantitative Proteomics and Metabolomics

Utilize Aeide-C1-NHS ester for derivatizing small-molecule amines or peptide N-termini prior to mass spectrometry (MS) analysis . The minimal mass addition of 179 Da (after amide bond formation) is significantly less than the 267+ Da added by PEG2-azide-NHS esters, reducing ion suppression and simplifying spectral interpretation . This is particularly advantageous in stable isotope labeling workflows or when analyzing low-abundance metabolites where large, heterogeneous PEG mass tags can obscure data quality.

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